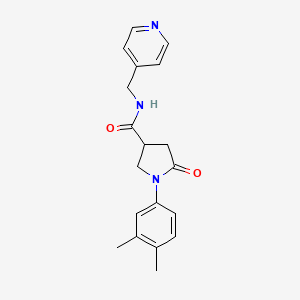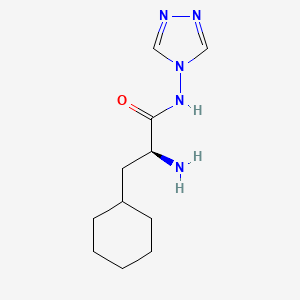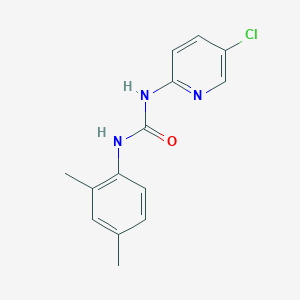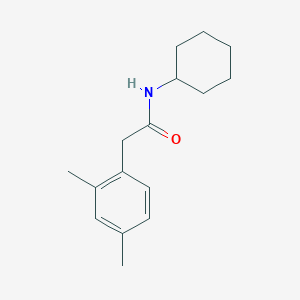![molecular formula C16H14Br2N2 B5379518 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH is a hydrazone derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation is believed to occur through the coordination of the nitrogen atoms of the hydrazone moiety with the metal ion.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe, 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to exhibit antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has also been found to exhibit anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone in lab experiments is its selectivity for metal ions. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to selectively bind with various metal ions, which makes it a useful tool for the detection and quantification of these ions in biological samples. However, one of the limitations of using 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone. One of the major directions is the development of new methods for the synthesis of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone and its derivatives. Another direction is the exploration of the potential therapeutic applications of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, the development of new fluorescent probes based on 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone and its derivatives is an area of active research.
Méthodes De Synthèse
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been synthesized through various methods, including the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate, followed by the reaction with ethyl acetate and sodium hydroxide. Another method involves the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate in the presence of acetic acid and sodium acetate. Both of these methods have been found to be effective in synthesizing 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone.
Applications De Recherche Scientifique
1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been extensively studied for its potential applications in scientific research. One of the major applications of 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone is its use as a fluorescent probe for the detection of metal ions. 1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone has been found to selectively bind with various metal ions, including copper, zinc, and cadmium, and has been used as a sensor for the detection of these ions in biological samples.
Propriétés
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQSYRMLIQLTA-UHWBUFEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C)/C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)
![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)


![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5379509.png)

![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)